3-chlorobenzenesulfonic Acid

Description

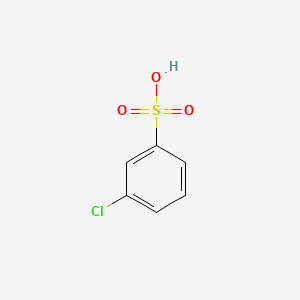

Structure

3D Structure

Properties

IUPAC Name |

3-chlorobenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOJIHIRSVQTJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942880 | |

| Record name | 3-Chlorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20677-52-5 | |

| Record name | 3-Chlorobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020677525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-chlorobenzenesulfonic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Chlorobenzenesulfonic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 20677-52-5) is a significant organosulfur compound featuring a chlorinated benzene ring functionalized with a sulfonic acid group at the meta position.[1] While its isomers, particularly 4-chlorobenzenesulfonic acid, are more commonly produced through direct sulfonation of chlorobenzene, the 3-isomer possesses unique chemical characteristics owing to its substitution pattern. It serves as a valuable intermediate in the synthesis of specialized polymers, dyes, and potentially in the development of pharmaceutical agents.

This guide provides a comprehensive overview of the core chemical and physical properties of this compound. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for application in synthesis, materials science, and medicinal chemistry. We will delve into its physicochemical characteristics, spectroscopic profile, chemical reactivity, targeted synthesis protocols, and critical safety considerations, moving beyond a simple recitation of facts to explain the causality behind its behavior.

Physicochemical and Structural Properties

The fundamental properties of a molecule dictate its behavior in both storage and reaction environments. This compound is a strong organic acid whose physical state and solubility are dominated by the polar sulfonic acid group.

Chemical Structure

The molecular structure is foundational to understanding the compound's reactivity and spectroscopic signature.

Caption: Chemical structure of this compound.

Core Properties

The following table summarizes the key identifiers and computed physicochemical properties of this compound. These values are critical for reaction planning, analytical method development, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 20677-52-5 | [1] |

| Molecular Formula | C₆H₅ClO₃S | [1] |

| Molecular Weight | 192.62 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | m-Chlorobenzenesulfonic acid | [1] |

| Density | 1.551 g/cm³ (Predicted) | [2] |

| pKa | -0.94 ± 0.15 (Predicted) | [2] |

| LogP (XLogP3) | 1.5 | [1] |

| Topological Polar Surface Area (TPSA) | 62.8 Ų | [1] |

Spectroscopic and Analytical Characterization

Disclaimer: Experimental spectroscopic data for this compound is not widely available in public databases. The following analysis is based on established principles of spectroscopy and provides a predicted profile for characterization and identification purposes.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.5-8.0 ppm). The proton at C2 (between the two deactivating groups) would be the most deshielded. The remaining three protons (at C4, C5, and C6) would appear as a complex multiplet pattern of doublets and triplets, reflecting their respective ortho, meta, and para couplings. The acidic proton of the -SO₃H group is often broad and may exchange with residual water in the solvent, appearing over a wide chemical shift range or not at all.

-

¹³C NMR: The carbon NMR spectrum should display six signals for the aromatic carbons. The carbon bearing the sulfonic acid group (C1) and the carbon bearing the chlorine atom (C3) would be readily identifiable. The chemical shifts of the other four carbons would be influenced by the additive effects of the chloro (electron-withdrawing, ortho/para-directing) and sulfonic acid (strongly electron-withdrawing, meta-directing) substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups. Expected characteristic absorption bands include:

-

O-H Stretch: A very broad and strong band from ~2500 to 3300 cm⁻¹, characteristic of the strongly hydrogen-bonded hydroxyl group in the sulfonic acid.

-

S=O Asymmetric & Symmetric Stretch: Two strong, distinct bands, typically found around 1350 cm⁻¹ and 1170 cm⁻¹, respectively. These are highly characteristic of the sulfonyl group.

-

C=C Aromatic Stretch: Multiple sharp bands in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the 1000-1100 cm⁻¹ region, though it can sometimes be obscured by other vibrations.

-

S-O Stretch: A band typically found in the 900-1000 cm⁻¹ range.

Analytical Workflow: Purity Assessment by HPLC

For any research or development application, verifying the purity and isomeric identity of this compound is paramount, especially given that its synthesis can produce isomers. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Protocol: Isomeric Purity Analysis by Reverse-Phase HPLC

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acid suppresses the ionization of the sulfonic acid group, leading to better peak shape and retention.

-

Mobile Phase B: Acetonitrile.

-

Detector: UV detector set to 220 nm or 254 nm.

-

-

Method Parameters:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

Start with 5-10% Mobile Phase B.

-

Linearly increase to 95% B over 15-20 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5-10 minutes. Rationale: A gradient is essential to elute the polar sulfonic acid while also providing enough resolution to separate it from less polar isomers and impurities.

-

-

-

Sample Preparation:

-

Accurately weigh ~10 mg of the this compound sample.

-

Dissolve in a 1:1 mixture of Water:Acetonitrile to a final concentration of 1 mg/mL. Rationale: Using a mixture of the mobile phase components ensures good solubility and compatibility with the starting conditions.

-

-

Analysis:

-

Inject the sample and integrate the resulting peaks. The retention time will be specific to the compound under these conditions. Isomeric purity can be determined by comparing the peak area of the desired 3-isomer to the areas of any other observed peaks (likely the 2- and 4-isomers).

-

Chemical Reactivity and Synthesis

The reactivity of this compound is governed by the interplay between the two deactivating, meta-directing substituents on the aromatic ring and the acidity of the sulfonic acid group.

Directing Effects in Electrophilic Aromatic Substitution

Both the chloro group and the sulfonic acid group are electron-withdrawing and deactivating towards electrophilic aromatic substitution. However, their directing effects are different:

-

-Cl group: Deactivating but ortho, para-directing.

-

-SO₃H group: Strongly deactivating and meta-directing.

When chlorobenzene is sulfonated, the directing effect of the chlorine atom dominates, leading primarily to the formation of 2- and 4-chlorobenzenesulfonic acid. The meta isomer is formed in very low yields (typically <1%).[3] This makes direct sulfonation an impractical method for preparing the 3-isomer.

Caption: Workflow for the targeted synthesis of this compound.

Experimental Protocol: Synthesis from 3-Chloroaniline

-

Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 3-chloroaniline (1 eq.) in aqueous hydrochloric acid (~3 eq.) with cooling in an ice-salt bath to maintain 0-5 °C. b. Slowly add a pre-chilled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature does not exceed 5 °C. Causality: The diazonium salt intermediate is unstable at higher temperatures and can decompose. c. Stir the resulting solution of 3-chlorobenzenediazonium chloride at 0-5 °C for 30 minutes.

-

Sulfonylation: a. In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid, catalyzed by the addition of copper(II) chloride (0.1 eq.). b. Slowly add the cold diazonium salt solution from the previous step to the SO₂/acetic acid mixture with vigorous stirring. Control the addition rate to manage the evolution of nitrogen gas. c. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Hydrolysis and Isolation: a. Carefully pour the reaction mixture onto crushed ice. The 3-chlorobenzenesulfonyl chloride will precipitate as a solid or oil. b. Isolate the crude sulfonyl chloride by filtration or extraction. c. Add the crude 3-chlorobenzenesulfonyl chloride to hot water and heat the mixture to reflux for 1-2 hours to hydrolyze the sulfonyl chloride to the sulfonic acid. d. Cool the resulting solution. The this compound can be isolated by evaporation of the water or by salting out and subsequent recrystallization.

Applications in Research and Development

While not as common as its para-isomer, this compound is a key building block in specific applications.

-

Polymer Science: It can be used as a starting material in the synthesis of 4,4'-dichlorodiphenyl sulfone. This involves first isomerizing the this compound to the 4-isomer, followed by condensation with chlorobenzene. [4]4,4'-dichlorodiphenyl sulfone is a critical monomer for high-performance engineering thermoplastics like polyethersulfone (PES) and polysulfone (PSU).

-

Dye Synthesis: Sulfonated aromatic compounds are precursors to a wide range of azo dyes. The sulfonic acid group imparts water solubility, which is essential for textile dyeing processes.

-

Pharmaceutical Research: The presence of a chlorine atom on an aromatic ring is a common feature in many approved drugs, as it can modulate metabolic stability, lipophilicity, and binding interactions. While this compound itself is not a drug, it serves as a potential starting scaffold for the synthesis of novel drug candidates.

Safety, Handling, and Storage

This compound is a corrosive and hazardous chemical that must be handled with appropriate precautions.

GHS Hazard Classification

| Hazard Class | Category | Statement | Source(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [5] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | [5] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage | [5] |

Safe Handling Protocol

This protocol is a self-validating system for minimizing exposure.

-

Engineering Controls:

-

Always handle this compound inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.

-

Ensure an emergency eyewash station and safety shower are immediately accessible.

-

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and use proper removal technique to avoid skin contact. [6] * Eye/Face Protection: Wear chemical safety goggles and a face shield. [6] * Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.

-

-

Procedural Handling:

-

Avoid creating dust. If handling a solid, weigh it out carefully.

-

When making solutions, always add the acid to the solvent slowly; never the other way around.

-

Wash hands thoroughly after handling, even if gloves were worn. [6]

-

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor. [6]* If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor. [6]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. [6]* If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. [6]

Storage

-

Store in a tightly closed, properly labeled container in a cool, dry, well-ventilated area. [7]* Keep away from incompatible materials such as strong oxidizing agents and bases.

-

Store in a corrosive-resistant cabinet.

Conclusion

This compound is a compound whose properties are defined by the strong, meta-directing sulfonic acid group and the deactivating chloro-substituent. While its direct synthesis is challenging due to regioselectivity, targeted multi-step syntheses provide a viable route for its preparation. Its key chemical characteristics—strong acidity, susceptibility to high-temperature isomerization, and defined reactivity in the aromatic ring—make it a specialized but valuable intermediate. A thorough understanding of its properties, particularly its predicted spectroscopic signature and stringent safety requirements, is essential for its effective and safe utilization in advanced chemical synthesis and materials development.

References

-

PubChem. 3-Chlorobenzene-1-sulfonic acid. [Link]

-

PubChem. p-Chlorobenzenesulfonic acid. [Link]

-

ResearchGate. Aromatic sulfonation. Part XVII: Kinetics and mechanism of the sulfonation of chlorobenzene in aqueous sulfuric acid. [Link]

-

Chegg. Draw the mechanisms and detail the steps for synthesis of the following from benzene. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001544). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0003164). [Link]

-

PubChem. 3-Chlorobenzoic Acid. [Link]

-

PubChem. 3-Chlorobenzene-1-sulfonic acid. [Link]

-

PrepChem.com. Synthesis of 3-chloroaniline. [Link]

-

Chegg. analyze the 1H NMR spectrum of 3-chlorobenzoic acid. [Link]

- Google Patents. US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone.

-

Wikipedia. Sandmeyer reaction. [Link]

-

Ataman Kimya. 3-CHLOROANILINE. [Link]

Sources

- 1. 3-Chlorobenzene-1-sulfonic acid | C6H5ClO3S | CID 10997869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. youtube.com [youtube.com]

3-chlorobenzenesulfonic acid CAS number

An In-Depth Technical Guide to 3-Chlorobenzenesulfonic Acid (CAS: 20677-52-5)

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, identified by the CAS Number 20677-52-5, is a significant organosulfur compound that serves as a versatile intermediate in chemical synthesis.[1][2][3][4] Its molecular structure, featuring a sulfonic acid group and a chlorine atom attached to a benzene ring, makes it a valuable building block in the development of pharmaceuticals, specialty chemicals, and polymers. The presence and position of the chloro- and sulfo- groups impart specific reactivity and physicochemical properties that are leveraged by researchers and drug development professionals to design complex molecules with desired biological or material characteristics.

This technical guide provides a comprehensive overview of this compound, covering its fundamental properties, synthesis, analytical characterization, key applications, and safety protocols. The content is structured to deliver field-proven insights and self-validating methodologies, grounded in authoritative references for the practicing scientist.

Physicochemical Properties

The foundational characteristics of a chemical entity dictate its behavior in a reaction and its suitability for specific applications. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 20677-52-5 | [1][3][4][5] |

| Molecular Formula | C₆H₅ClO₃S | [1][3][4] |

| Molecular Weight | 192.62 g/mol | [1][3][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | Benzenesulfonic acid, 3-chloro-; m-Chlorobenzenesulfonic acid | [4][6] |

| SMILES | C1=CC(=CC(=C1)Cl)S(=O)(=O)O | [4] |

| InChI Key | IQOJIHIRSVQTJJ-UHFFFAOYSA-N | [4] |

| Appearance | White solid / Crystalline powder (typical) | |

| Storage | Sealed in dry, 2-8°C conditions recommended | [1] |

Synthesis and Reaction Mechanism

The primary industrial route to producing chlorobenzenesulfonic acids is through the electrophilic aromatic substitution of chlorobenzene with a sulfonating agent, typically fuming sulfuric acid (oleum) or concentrated sulfuric acid.

Causality of the Reaction

The sulfonation of chlorobenzene is a classic example of electrophilic aromatic substitution. The chlorine atom is an ortho-, para-directing deactivator. This is due to the interplay of two opposing electronic effects:

-

Inductive Effect (-I): Chlorine is highly electronegative and withdraws electron density from the benzene ring, deactivating it towards electrophilic attack compared to unsubstituted benzene.

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the ring, increasing electron density preferentially at the ortho and para positions.

While the ortho and para isomers (2-chlorobenzenesulfonic acid and 4-chlorobenzenesulfonic acid) are the major products, the meta isomer (this compound) is also formed.[7] The reaction conditions, such as temperature and acid concentration, can be manipulated to influence the isomer distribution. Interestingly, under certain conditions in the presence of sulfuric acid, the 2- and 3-chloro isomers can be converted to the more thermodynamically stable 4-chloro isomer, a principle leveraged in some industrial processes.[7][8]

Caption: Generalized workflow for the synthesis of this compound.

General Laboratory Protocol for Synthesis

This protocol describes a generalized procedure for the sulfonation of chlorobenzene. Causality: The use of fuming sulfuric acid provides a high concentration of the SO₃ electrophile, driving the reaction. The controlled temperature is crucial for managing reaction rate and influencing isomer ratios. Quenching in ice water is a standard method to stop the reaction and precipitate the sulfonic acid products, which have lower solubility in cold aqueous media.

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a molar excess of fuming sulfuric acid (20% oleum). Cool the flask in an ice-salt bath to maintain a temperature of 0-5°C.

-

Addition of Reactant: Slowly add chlorobenzene dropwise from the dropping funnel to the stirred oleum over 1-2 hours. Critically maintain the reaction temperature below 10°C to control the reaction rate and minimize side product formation.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours or until analysis (e.g., by TLC or HPLC) indicates the consumption of the starting material.

-

Work-up: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This quenching step hydrolyzes any remaining oleum and precipitates the sulfonic acid products.

-

Isolation and Purification: The resulting mixture of chlorobenzenesulfonic acid isomers can be isolated by filtration. The separation of the 3-chloro isomer from the ortho and para isomers is challenging and typically relies on techniques like fractional crystallization of their salts (e.g., sodium or barium salts) or preparative chromatography.

Trustworthiness: This protocol is self-validating through in-process controls. The reaction progress should be monitored chromatographically to ensure the endpoint is reached. The identity and purity of the final isolated product must be confirmed using the analytical methods described in Section 4.0.

Applications in Research and Drug Development

While this compound may not typically be an active pharmaceutical ingredient (API) itself, it is a crucial building block for their synthesis. The incorporation of halogen atoms, like chlorine, is a well-established strategy in medicinal chemistry to modulate a drug candidate's properties.[9][10]

-

Metabolic Stability: The strong carbon-chlorine bond can block sites on a molecule that are susceptible to metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[9]

-

Lipophilicity and Permeability: The chlorine atom increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.[9]

-

Binding Affinity: The electronegativity and size of the chlorine atom can alter the electronic profile of a molecule, allowing for new or stronger interactions (e.g., halogen bonding) with amino acid residues in a target protein's binding pocket, potentially increasing potency and selectivity.[10]

This compound provides a scaffold to introduce both the chloro-substituent and a reactive sulfonic acid (or sulfonyl chloride, after conversion) handle. This "handle" can be used to link the chlorinated aromatic ring to other parts of a target molecule. For instance, the sulfonic acid can be converted to a sulfonyl chloride, which readily reacts with amines, alcohols, and other nucleophiles to form sulfonamides and sulfonate esters, respectively—common functional groups in many marketed drugs.

Beyond pharmaceuticals, its isomer, p-chlorobenzenesulfonic acid, is a key precursor in the synthesis of 4,4′-dichlorodiphenyl sulfone, a monomer used to produce high-performance polysulfone plastics.[7] This highlights the industrial importance of this class of compounds.

Analytical Characterization

Confirming the identity and purity of this compound is essential for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is a primary and robust method for this purpose.

General Protocol for HPLC Analysis

Causality: This method utilizes reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. This compound, being a polar aromatic compound, will have a characteristic retention time based on its interaction with the column. The acidic mobile phase ensures the sulfonic acid group is protonated, leading to sharp, well-defined peaks. A UV detector is effective because the benzene ring is a strong chromophore.

-

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be 70:30 Water/Acetonitrile with 0.1% acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV absorbance at 220 nm or 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject a standard of known purity to determine the retention time. Subsequently, inject the sample solution. The purity can be assessed by the area percentage of the main peak relative to all other peaks in the chromatogram.

-

Validation: The identity of the peak can be confirmed by spiking the sample with the known standard and observing a single, co-eluting peak. For absolute confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to verify the molecular weight of the compound in the peak.[2]

Caption: Experimental workflow for HPLC analysis.

Safety, Handling, and Storage

As an acidic and chlorinated organic compound, this compound requires careful handling. The following information is synthesized from safety data for closely related sulfonic acids and chlorinated aromatics; however, the specific Safety Data Sheet (SDS) from the supplier must always be consulted as the primary source of information.[11]

-

Hazard Identification: This class of compounds is typically classified as causing severe skin burns and eye damage.[11] It may also be harmful if swallowed.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.

-

Eye Protection: Use chemical safety goggles and/or a face shield.

-

Skin and Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.

-

-

First Aid Measures:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound (CAS: 20677-52-5) is a foundational chemical intermediate with significant utility in synthetic chemistry. Its value is particularly pronounced in the field of drug discovery, where the strategic inclusion of its chloro- and sulfonyl- functionalities allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. A thorough understanding of its synthesis, reactivity, analytical profile, and handling requirements is paramount for any researcher or scientist aiming to leverage this compound in their work. The methodologies and insights provided in this guide serve as a robust starting point for its effective and safe application in the laboratory and beyond.

References

-

Chemsrc. This compound | CAS#:20677-52-5. [Link]

-

PubChem, National Center for Biotechnology Information. 3-Chlorobenzene-1-sulfonic acid | C6H5ClO3S | CID 10997869. [Link]

-

MOLBASE. This compound price & availability. [Link]

-

PubChem, National Center for Biotechnology Information. p-Chlorobenzenesulfonic acid | C6H5ClO3S | CID 7400. [Link]

- Google Patents. US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone.

- Google Patents. CN102791679A - Method for producing 4-chlorobenzene sulphonic acid and 4,4'-dichlorodiphenylsulphone.

-

National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 20677-52-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 20677-52-5 [chemicalbook.com]

- 4. 3-Chlorobenzene-1-sulfonic acid | C6H5ClO3S | CID 10997869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:20677-52-5 | Chemsrc [chemsrc.com]

- 6. This compound price & availability - MOLBASE [molbase.com]

- 7. US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 8. CN102791679A - Method for producing 4-chlorobenzene sulphonic acid and 4,4'-dichlorodiphenylsulphone - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. p-Chlorobenzenesulfonic acid | C6H5ClO3S | CID 7400 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 3-Chlorobenzenesulfonic Acid for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-chlorobenzenesulfonic acid, a molecule of significant interest in synthetic chemistry and pharmaceutical development. We will delve into its molecular architecture, spectroscopic signature, synthesis, and reactivity, offering insights grounded in established chemical principles and supported by data from analogous compounds.

Unveiling the Molecular Architecture of this compound

This compound (C₆H₅ClO₃S) is an aromatic sulfonic acid characterized by a benzene ring substituted with a chloro group and a sulfonic acid group at the meta position.[1] This substitution pattern governs its electronic properties, reactivity, and potential applications.

Core Structural Features

The molecule consists of a planar benzene ring. The sulfonic acid group (-SO₃H) is tetrahedral at the sulfur center, while the chloro group (-Cl) is a single atom substituent.[2][3] The IUPAC name for this compound is this compound, and its CAS registry number is 20677-52-5.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅ClO₃S | [1] |

| Molecular Weight | 192.62 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 20677-52-5 | [1] |

| SMILES | C1=CC(=CC(=C1)Cl)S(=O)(=O)O | [1] |

Caption: 2D representation of the this compound molecule.

Spectroscopic Characterization: A Chemist's Fingerprint

Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific spectra for this compound are not widely published, we can predict the expected spectral features based on its structure and data from analogous molecules like 4-chlorobenzenesulfonic acid and 3-chlorobenzoic acid.[5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show four signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the benzene ring will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to coupling with each other. The acidic proton of the sulfonic acid group will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon attached to the sulfonic acid group (C-S) will be significantly deshielded. The chemical shifts of the other carbons will be influenced by the electron-withdrawing effects of both the chloro and sulfonic acid groups.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the sulfonic acid group. Key expected vibrational modes include:

-

O-H stretch: A broad band in the region of 3200-2500 cm⁻¹.

-

S=O asymmetric and symmetric stretches: Strong absorptions around 1350 cm⁻¹ and 1150 cm⁻¹, respectively.

-

S-O stretch: A band in the 1000-750 cm⁻¹ region.

-

C-Cl stretch: A signal in the 800-600 cm⁻¹ range. Aromatic C-H and C=C stretching and bending vibrations will also be present.[5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) in negative mode, the [M-H]⁻ ion would be observed at m/z 191. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, aiding in the identification of the chlorinated compound.[5]

Synthesis and Reactivity: A Practical Perspective

Understanding the synthesis and reactivity of this compound is fundamental for its application in research and development.

Proposed Synthesis Protocol

A common method for the synthesis of aryl sulfonic acids is through electrophilic aromatic substitution.[9][10][11][12][13] The following protocol outlines a plausible laboratory-scale synthesis of this compound.

Experimental Protocol: Sulfonation of Chlorobenzene

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Reagents: Carefully add chlorobenzene to the flask. Cool the flask in an ice bath.

-

Sulfonation: Slowly add fuming sulfuric acid (oleum) to the chlorobenzene with constant stirring, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture and carefully pour it onto crushed ice.

-

Isolation: The product, this compound, can be isolated by filtration or extraction, followed by purification techniques like recrystallization.

It is important to note that this reaction will likely produce a mixture of isomers, with the ortho and para products also being formed.[9][10] Separation of the desired meta isomer would be necessary.

Caption: A simplified workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of the benzene ring in this compound is dictated by the electronic effects of the two substituents. Both the chloro and the sulfonic acid groups are electron-withdrawing and act as deactivating, meta-directing groups in further electrophilic aromatic substitution reactions.[4] The sulfonic acid group can be removed (desulfonation) under certain conditions, such as heating in the presence of dilute acid, which can be a useful synthetic strategy.[11][12][14] The sulfonic acid moiety can also be converted to other functional groups like sulfonyl chlorides, sulfonamides, and sulfonate esters, opening avenues for further molecular elaboration.[3][4]

Significance in Pharmaceutical Research and Development

Aromatic sulfonic acids and their derivatives are valuable building blocks in the pharmaceutical industry.[15] They are utilized as intermediates in the synthesis of active pharmaceutical ingredients (APIs), particularly in the creation of sulfa drugs.[11][14] The sulfonic acid group can also be used to form stable salts of basic drug molecules, thereby improving their solubility, stability, and bioavailability.[15] Furthermore, the acidic nature of these compounds allows them to be employed as catalysts in various organic transformations during drug synthesis.[15] While specific applications of this compound in marketed drugs are not extensively documented in the initial searches, its structural motifs are present in various developmental compounds. Its utility as a versatile intermediate makes it a compound of interest for medicinal chemists. For instance, it can serve as a precursor in the synthesis of more complex molecules, such as 4,4'-dichlorodiphenyl sulfone, a monomer used in the production of high-performance polymers.[16][17]

Conclusion

This compound is a fascinating molecule with a rich chemistry. While some of its specific physical and structural data require further experimental elucidation, a comprehensive understanding of its molecular structure, spectroscopic properties, synthesis, and reactivity can be achieved through the analysis of related compounds and the application of fundamental chemical principles. Its role as a versatile intermediate ensures its continued relevance in the fields of organic synthesis, materials science, and pharmaceutical development.

References

-

Akiri, K., Cherukuvada, S., Rana, S., & Nangia, A. (2012). Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. Crystal Growth & Design, 12(7), 3443-3453. [Link]

-

Solubility of Things. (n.d.). 4-Chlorobenzenesulfonic acid. [Link]

-

NIST. (n.d.). P-chlorobenzene sulfonic acid, 3-chloro-2,6-dimethoxyphenyl ester. NIST Chemistry WebBook. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). 4-Chlorobenzenesulfonic Acid: A Versatile Building Block in Organic Synthesis. [Link]

-

PubChem. (n.d.). p-Chlorobenzenesulfonic acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. (2023, December 28). Benzenesulfonic acid. [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). [Link]

-

Study.com. (n.d.). Starting with benzene, how would you synthesize the given substance? Assume that you can separate ortho and para isomers if necessary. o-Chlorobenzene sulfonic acid. [Link]

-

Allen. (n.d.). How are nitrochlorobenzene and chlorobenzene sulphonic acid are prepared from chlorobenzene?[Link]

-

PubChem. (n.d.). 3-Chlorobenzene-1-sulfonic acid. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone.

-

Aozun Yazhou Chemical. (n.d.). Sulfonic Acid Structure In Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.2: Other Aromatic Substitutions. [Link]

-

Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. [Link]

-

PubChem. (n.d.). 3-Chlorobenzoic Acid. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). CN102791679A - Method for producing 4-chlorobenzene sulphonic acid and 4,4'-dichlorodiphenylsulphone.

-

L.S.College, Muzaffarpur. (2021, December 21). Sulfonic acid. [Link]

-

Chemistry Steps. (n.d.). Sulfonation of Benzene. [Link]

-

ACS Publications. (1962). REACTIONS OF p-CHLOROBENZENESULFONIC ACID AND DERIVATIVES. THE σP CONSTANT OF THE N,N-DIMETHYLSULFON-AMIDO GROUP*. The Journal of Organic Chemistry. [Link]

-

CAS Common Chemistry. (n.d.). 3,5-Diamino-4-chlorobenzenesulfonic acid. [Link]

-

Shout Education. (n.d.). Electrophilic Substitution and the Sulfonation of Benzene. ChemKey. [Link]

-

Capital Resin Corporation. (2024, March 25). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. [Link]

-

Wikipedia. (2023, December 28). Sulfonic acid. [Link]

-

CAS Common Chemistry. (n.d.). 4-Amino-3-chlorobenzenesulfonic acid. [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). [Link]

-

NIST. (n.d.). 3-Chlorobenzoic acid, TMS derivative. NIST Chemistry WebBook. [Link]

-

Analytical Chemistry. (1983). Identification of sulfonic acids and sulfonates by mass spectrometry. [Link]

-

SpectraBase. (n.d.). p-chlorobenzenesulfonic acid - Optional[1H NMR] - Spectrum. [Link]

-

NIST. (n.d.). Benzoic acid, 3-chloro-. NIST Chemistry WebBook. [Link]

-

FooDB. (2011, September 21). Showing Compound m-Chlorobenzoic acid (FDB022682). [Link]

Sources

- 1. 3-Chlorobenzene-1-sulfonic acid | C6H5ClO3S | CID 10997869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aozunasia.com [aozunasia.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 5. p-Chlorobenzenesulfonic acid | C6H5ClO3S | CID 7400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chlorobenzenesulfonic acid(98-66-8) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Chlorobenzenesulfonic acid(98-66-8) 13C NMR [m.chemicalbook.com]

- 8. 3-Chlorobenzoic acid(535-80-8) 1H NMR [m.chemicalbook.com]

- 9. homework.study.com [homework.study.com]

- 10. How are nitrochlorobenzene and chlorobenzene sulphonic acid are prepared from chlorobenzene? [allen.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. One moment, please... [chemistrysteps.com]

- 13. shout.education [shout.education]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. capitalresin.com [capitalresin.com]

- 16. US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 17. CN102791679A - Method for producing 4-chlorobenzene sulphonic acid and 4,4'-dichlorodiphenylsulphone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3-Chlorobenzenesulfonic Acid

Executive Summary

The synthesis of specific isomers of substituted aromatic compounds is a foundational challenge in organic chemistry, demanding a nuanced understanding of reaction mechanisms and directing group effects. While the direct sulfonation of chlorobenzene is a well-established electrophilic aromatic substitution, it is an impractical and inefficient pathway for the targeted synthesis of 3-chlorobenzenesulfonic acid. The chloro substituent is an ortho, para-director, leading to the formation of 4-chlorobenzenesulfonic acid as the major product, with the desired meta isomer formed in negligible quantities.

This guide provides a comprehensive analysis of this synthetic problem, elucidating the mechanistic basis for the observed isomer distribution. It then presents a scientifically sound and field-proven two-step synthetic strategy that leverages the meta-directing properties of the sulfonic acid group to achieve the desired 3-chloro isomer in high yield. This route involves the initial sulfonation of benzene, followed by the targeted chlorination of the resulting benzenesulfonic acid. Detailed experimental protocols, safety considerations, and analytical validation techniques are provided for researchers, scientists, and drug development professionals.

The Challenge: Direct Sulfonation of Chlorobenzene

The reaction of chlorobenzene with fuming sulfuric acid (oleum) or concentrated sulfuric acid is a classic electrophilic aromatic substitution.[1][2] However, the regiochemical outcome is dictated by the electronic properties of the chlorine atom already present on the benzene ring.

Mechanism of Electrophilic Aromatic Sulfonation

The sulfonation of an aromatic ring proceeds through the following key steps:

-

Generation of the Electrophile: In concentrated or fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in H₂SO₄), the active electrophile is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺.[2][3] SO₃ is a potent electrophile due to the highly polarized sulfur-oxygen bonds.

-

Electrophilic Attack and Formation of the Sigma Complex: The π-electron system of the chlorobenzene ring attacks the electrophilic sulfur atom of SO₃. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

-

Deprotonation and Restoration of Aromaticity: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the new sulfonic acid group. This restores the aromatic π-system and yields the final chlorobenzenesulfonic acid product.[1]

The Directing Effect of the Chloro Substituent

The chlorine atom, while deactivating the ring towards electrophilic attack compared to benzene, is an ortho, para-director . This is due to a delicate interplay of two opposing electronic effects:

-

Inductive Effect (-I): Chlorine is more electronegative than carbon and withdraws electron density from the ring through the sigma bond, deactivating the ring overall.

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the benzene ring through resonance. This effect enriches the electron density at the ortho and para positions.

When an electrophile attacks, the resonance effect strongly stabilizes the sigma complexes formed from ortho and para attack, where a resonance structure places the positive charge directly adjacent to the chlorine, allowing for stabilization by the lone pairs. The sigma complex from meta attack does not benefit from this additional stabilization.

Diagram 2: Two-step synthesis workflow for this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound via the chlorination of benzenesulfonic acid.

Step 1: Synthesis of Benzenesulfonic Acid

Objective: To synthesize benzenesulfonic acid from benzene.

Materials:

-

Benzene (reagent grade)

-

Fuming sulfuric acid (20% SO₃, oleum)

-

Round-bottom flask (500 mL) with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

Protocol:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the apparatus in a fume hood.

-

Reagent Addition: Carefully add 150 mL of fuming sulfuric acid (20% oleum) to the flask. Cool the flask in an ice bath.

-

Benzene Addition: Slowly add 40 g (approx. 45 mL) of benzene through the condenser in small portions over 30 minutes. Maintain vigorous stirring and keep the temperature of the reaction mixture below 40°C.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to 70°C using a heating mantle. Maintain this temperature for one hour with continuous stirring.

-

Work-up: Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with stirring. This will precipitate the benzenesulfonic acid.

-

Isolation: The product can be isolated as its sodium salt. Neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases. The sodium salt of benzenesulfonic acid can then be isolated by evaporating the water under reduced pressure. The crude product is often suitable for the next step without extensive purification.

Step 2: Synthesis of this compound

Objective: To synthesize this compound by chlorinating benzenesulfonic acid.

Materials:

-

Benzenesulfonic acid (from Step 1)

-

Thionyl chloride (SOCl₂) or a suitable chlorinating agent

-

Lewis acid catalyst (e.g., anhydrous FeCl₃ or I₂)

-

Chlorine gas (Cl₂) source

-

Reaction vessel equipped with a gas inlet tube, stirrer, and outlet to a scrubber

-

Ice bath

-

Aqueous sodium hydroxide solution for scrubbing excess chlorine

Protocol:

-

Setup: In a fume hood, place the crude benzenesulfonic acid from the previous step into a reaction vessel suitable for gas dispersion. If the acid is solid, it may need to be gently heated to melt or dissolved in a suitable inert solvent (e.g., excess thionyl chloride if it's also used for chlorination).

-

Catalyst Addition: Add a catalytic amount of iodine (approx. 0.5 g) to the reaction mixture.

-

Chlorination: While stirring vigorously, bubble chlorine gas through the mixture at a moderate rate. The reaction is exothermic, so maintain the temperature between 30-40°C using an ice bath as needed.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by HPLC) for the disappearance of the starting material.

-

Work-up: Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen gas to remove any dissolved chlorine and HCl gas.

-

Isolation: Carefully quench the reaction mixture by adding it to ice water. The this compound will precipitate.

-

Purification: The crude product can be filtered and purified by recrystallization from water. The purity can be assessed by melting point determination and spectroscopic methods.

Safety and Handling

Chemical Hazards:

-

Fuming Sulfuric Acid (Oleum): Extremely corrosive and a strong oxidizing agent. Reacts violently with water, releasing significant heat and toxic fumes. Causes severe burns upon contact.

-

Benzene: Highly flammable, carcinogenic, and toxic. Avoid inhalation and skin contact.

-

Chlorine Gas: Highly toxic and corrosive. A severe respiratory irritant. All manipulations must be performed in a certified fume hood.

-

Thionyl Chloride: Corrosive and lachrymatory. Reacts with water to release toxic HCl and SO₂ gases.

Personal Protective Equipment (PPE):

-

Wear chemical splash goggles and a face shield at all times.

-

Use heavy-duty, acid-resistant gloves (e.g., butyl rubber).

-

Wear a flame-resistant lab coat and closed-toe shoes.

-

Ensure a safety shower and eyewash station are immediately accessible.

Waste Disposal:

-

All chemical waste must be disposed of according to institutional and local regulations. Acidic waste should be neutralized before disposal. Organic waste containing benzene must be collected in designated containers.

Conclusion

The synthesis of this compound from chlorobenzene is a classic example of how synthetic strategy must be guided by the fundamental principles of electrophilic aromatic substitution. A direct sulfonation approach is ineffective due to the ortho, para-directing influence of the chlorine substituent. The authoritative and efficient method involves a strategic reversal of reaction steps: the sulfonation of benzene to form a meta-directing intermediate, followed by a regioselective chlorination. This guide provides the necessary theoretical framework and practical protocols for researchers to successfully and safely execute this synthesis, underscoring the importance of retrosynthetic analysis in modern organic chemistry.

References

-

Filo. (2025). Explain the sulphonation reaction of chlorobenzene. What happe... Filo. Available at: [Link]

-

Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. Chemistry LibreTexts. Available at: [Link]

-

Reddit. (2011). Why are sulfate substituents on benzene rings meta directors?. Reddit. Available at: [Link]

-

Chemistry Stack Exchange. (2018). Sulphonic acid group in benzene ring. Chemistry Stack Exchange. Available at: [Link]

-

Wikipedia. (n.d.). Benzenesulfonic acid. Wikipedia. Available at: [Link]

-

Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. Chemistry Stack Exchange. Available at: [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Organic Syntheses. Available at: [Link]

-

Homework.Study.com. (n.d.). Starting with benzene, how would you synthesize the given substance? Assume that you can separate ortho and para isomers if necessary. o -Chlorobenzene sulfonic acid. Homework.Study.com. Available at: [Link]

Sources

electrophilic substitution mechanism for chlorobenzene sulfonation

An In-depth Technical Guide to the Electrophilic Sulfonation of Chlorobenzene: Mechanism, Regioselectivity, and Experimental Protocol

Introduction: Contextualizing the Sulfonation of an Aryl Halide

The sulfonation of chlorobenzene is a cornerstone reaction in electrophilic aromatic substitution (EAS), providing a powerful route to key intermediates in the synthesis of pharmaceuticals, detergents, and dyes.[1][2] Unlike benzene, the chlorobenzene ring presents a more complex electronic landscape. The resident chlorine atom, a halogen, introduces a fascinating dichotomy of electronic effects that profoundly influences the reaction's rate and regioselectivity. This guide, intended for researchers and drug development professionals, offers a detailed exploration of the sulfonation mechanism of chlorobenzene. We will dissect the interplay of inductive and resonance effects, rationalize the observed product distribution through mechanistic principles, and provide a validated experimental protocol.

The Electrophile: Generation and Nature of the Sulfonating Agent

The primary electrophile in this reaction is sulfur trioxide (SO₃).[3] Depending on the reaction conditions, SO₃ is generated and utilized in different forms:

-

Concentrated Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid contains small, equilibrium amounts of SO₃.[4]

-

Fuming Sulfuric Acid (Oleum): For a more reactive medium, fuming sulfuric acid (oleum) is employed. This is a solution of excess SO₃ dissolved in concentrated sulfuric acid (H₂S₂O₇), providing a much higher concentration of the active electrophile.[5][6]

Sulfur trioxide is a potent electrophile due to the significant partial positive charge on the sulfur atom, a result of the strong electron-withdrawing effect of the three oxygen atoms.[7] In highly acidic media, protonated sulfur trioxide (⁺SO₃H) or pyrosulfuric acid (H₂S₂O₇) may also act as the sulfonating species.[7][8]

Caption: Stability of arenium ions in chlorobenzene sulfonation.

Step 2: Deprotonation and Product Formation

A weak base, typically the bisulfate ion (HSO₄⁻) present in the reaction medium, abstracts a proton from the sp³-hybridized carbon of the arenium ion. [9]This restores the aromatic pi-system, leading to the formation of the chlorobenzenesulfonic acid products. The final step is the protonation of the sulfonate group to yield the sulfonic acid.

Caption: Simplified overall mechanism of chlorobenzene sulfonation.

Product Distribution and Steric Considerations

While both ortho and para positions are electronically activated, the sulfonation of chlorobenzene yields predominantly the para-isomer, 4-chlorobenzenesulfonic acid. [5][10]

| Isomer | Yield (%) |

|---|---|

| para-chlorobenzenesulfonic acid | ~98.8% |

| ortho-chlorobenzenesulfonic acid | ~0.8% |

| meta-chlorobenzenesulfonic acid | ~0.4% |

Data from kinetic studies in 83.4 to 99.6 wt-% aqueous sulfuric acid at 25°C.[8]

This high regioselectivity is attributed to steric hindrance . The sulfonic acid group (-SO₃H) is bulky. Its placement at the ortho position, adjacent to the chlorine atom, creates significant steric repulsion. The para position, being the most remote from the chlorine atom, is sterically unencumbered and therefore overwhelmingly favored.

Experimental Protocol: Synthesis of 4-Chlorobenzenesulfonic Acid

This protocol describes a standard laboratory procedure for the sulfonation of chlorobenzene. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

Materials and Equipment:

-

Chlorobenzene

-

Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (20% Oleum)

-

Deionized Water

-

Ice

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beaker

-

Buchner funnel and filter flask

-

pH paper or meter

Step-by-Step Methodology:

-

Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

-

Reagent Addition: In the flask, place chlorobenzene. Carefully and slowly add concentrated or fuming sulfuric acid to the chlorobenzene while stirring. The addition is exothermic and should be controlled. A typical molar ratio is 1:2 (chlorobenzene:sulfonating agent).

-

Heating: Heat the reaction mixture under reflux using a heating mantle. The temperature and duration depend on the sulfonating agent used; with concentrated H₂SO₄, heating for several hours may be required, while fuming sulfuric acid will significantly shorten the reaction time. [10]4. Reaction Quenching and Precipitation: After the reaction is complete (as determined by TLC or other appropriate analysis), allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the cooled reaction mixture onto the ice with vigorous stirring. [10]This step is highly exothermic and must be done cautiously. The chlorobenzenesulfonic acid product will precipitate as a white solid.

-

Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the crude product on the filter with small portions of ice-cold water to remove any residual sulfuric acid. The product can be further purified by recrystallization from water. [10]

Caption: Experimental workflow for the sulfonation of chlorobenzene.

Conclusion

The sulfonation of chlorobenzene is a classic example of how substituent effects dictate the outcome of an electrophilic aromatic substitution reaction. The deactivating, yet ortho/para-directing, nature of the chlorine atom is a direct consequence of the competition between its inductive and resonance effects. A thorough understanding of the arenium ion stability provides a robust framework for predicting the observed high regioselectivity, which is further refined by steric factors to favor the para product almost exclusively. The resulting chlorobenzenesulfonic acids are valuable synthons, and their efficient preparation relies on the careful execution of the principles and protocols outlined in this guide.

References

-

Wikipedia. Chlorosulfuric acid. [Link]

-

Filo. Question: Explain the sulphonation reaction of chlorobenzene. What happe.. [Link]

-

Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene?. [Link]

-

Quora. Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why?. [Link]

-

Stack Exchange. Reactivity of chlorobenzene and benzene in electrophilic substitutions. [Link]

-

ResearchGate. Aromatic sulfonation. Part XVII: Kinetics and mechanism of the sulfonation of chlorobenzene in aqueous sulfuric acid. [Link]

-

Wikipedia. Sulfur trioxide. [Link]

-

Vedantu. In electrophilic aromatic substitution reaction of class 12 chemistry CBSE. [Link]

-

askIITians. Although chlorine is an electron withdrawing group, yet it is ortho. [Link]

-

Chemguide. the halogenation of benzene - electrophilic substitution. [Link]

-

Vedantu. Write the equation of reaction of chlorobenzene: Sulphonation. [Link]

-

Shaalaa.com. Give the structure and name of the product in the following reaction. Sulphonation of chlorobenzene. [Link]

-

Sciencemadness.org. Preparation of Sulfur Trioxide and Oleum, by GARAGE CHEMIST. [Link]

-

GlobalSpec. Chapter 10: Preparation, Manufacture and Properties of Chlorosulfonic Acid. [Link]

-

Quora. Why does the clorobenzen gives ortho and para products during electrophillic substitution reaction?. [Link]

-

Allen. On sulphonation of C_6H_5 Cl. [Link]

-

Vedantu. Chlorobenzene is o p directing in electrophilic substitution class 12 chemistry CBSE. [Link]

-

Wyzant. Chlorobenzene is ortho and para directing for an incoming electrophile . Explain with diagram. [Link]

-

A&A Pharmachem. Sulfur Trioxide (SO3): A Deep Dive into its Sulfonation Power. [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]

-

NIH. Chemical approaches to the sulfation of small molecules: current progress and future directions. [Link]

-

Digital Commons @ University of Rhode Island. "Sulfonation of chlorobenzene and the selectivity relation ; Bromine ad" by John A. Gurney. [Link]

-

Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

-

JoVE. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. [Link]

- Google Patents.

- Google Patents. US1013181A - Process of making chlorosulfonic acid..

- Google Patents.

-

Royal Society of Chemistry. Chlorosulfonic Acid - A Versatile Reagent. [Link]

-

Chemistry Steps. Sulfonation of Benzene. [Link]

-

Journal of the Chemical Society. The kinetics of aromatic sulphonation reactions : the sulphonation of p-nitrotoluene and of chlorobenzene by sulphur trioxide. [Link]

- Google Patents. CN102791679A - Method for producing 4-chlorobenzene sulphonic acid and 4,4'-dichlorodiphenylsulphone.

-

Slideshare. Sulfonation process & kinetics of sulfonation. [Link]

-

ResearchGate. Determination of the kinetics of chlorobenzene nitration using a homogeneously continuous microflow. [Link]

-

YouTube. introduction to regioselectivity in aromatic reactions. [Link]

-

Lumen Learning. The Nitration and Sulfonation of Benzene. [Link]

-

Chemistry LibreTexts. The Sulfonation of Benzene. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. api.pageplace.de [api.pageplace.de]

- 3. Question: Explain the sulphonation reaction of chlorobenzene. What happe.. [askfilo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. shaalaa.com [shaalaa.com]

- 6. The Nitration and Sulfonation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Synthesis and Mechanistic Insights: The Sulfonation of Chlorobenzene

An In-Depth Technical Guide to the Isomers of Chlorobenzenesulfonic Acid

For professionals in chemical research and drug development, a precise understanding of isomeric impurities is not merely academic; it is a cornerstone of process optimization, product purity, and regulatory compliance. Chlorobenzenesulfonic acid, a key intermediate in various industrial syntheses, exists as three distinct positional isomers: ortho (2-), meta (3-), and para (4-). The relative distribution of these isomers is dictated by the synthesis conditions and has profound implications for the utility of the final product.

This guide provides a comprehensive exploration of the synthesis, properties, analysis, and industrial relevance of the chlorobenzenesulfonic acid isomers, grounded in established chemical principles and analytical methodologies.

The primary industrial route to chlorobenzenesulfonic acid is the electrophilic aromatic substitution reaction of chlorobenzene with a sulfonating agent, typically concentrated or fuming sulfuric acid (oleum).[1][2] The mechanism of this reaction dictates the resulting isomer distribution.

The Electrophilic Aromatic Substitution Mechanism

The reaction proceeds through a well-understood, multi-step pathway:

-

Generation of the Electrophile : In concentrated sulfuric acid or oleum, the active electrophile, sulfur trioxide (SO₃), is generated.[1][3]

-

Electrophilic Attack : The electron-rich π-system of the chlorobenzene ring attacks the sulfur trioxide molecule. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1]

-

Deprotonation : A base (such as HSO₄⁻) removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the final chlorobenzenesulfonic acid product.[1]

Caption: Mechanism of Electrophilic Sulfonation.

Isomer Distribution: The Directive Influence of Chlorine

The chlorine atom on the benzene ring, while deactivating the ring towards electrophilic attack compared to benzene itself, is an ortho, para-directing group.[1][4] This is due to the interplay of two opposing electronic effects:

-

Inductive Effect (-I) : Chlorine is highly electronegative and withdraws electron density from the ring through the sigma bond, deactivating it.

-

Resonance Effect (+R) : The lone pairs on the chlorine atom can be delocalized into the ring, increasing electron density, particularly at the ortho and para positions.

The resonance effect, which directs the incoming electrophile, is dominant in determining the position of substitution. Consequently, the sulfonation of chlorobenzene yields a mixture of 2-chlorobenzenesulfonic acid (ortho) and 4-chlorobenzenesulfonic acid (para).[2][4] The para isomer is the major product, primarily due to steric hindrance; the bulky sulfonic acid group (–SO₃H) encounters less spatial interference at the position opposite the chlorine atom.[3] The formation of the meta isomer is minimal in this direct sulfonation.[5]

Physicochemical Properties of Chlorobenzenesulfonic Acid Isomers

The subtle differences in the positions of the chloro and sulfonic acid groups give rise to distinct physical properties. Understanding these properties is critical for developing separation protocols and predicting their behavior in various chemical environments.

| Property | 2-Chlorobenzenesulfonic acid | 3-Chlorobenzenesulfonic acid | 4-Chlorobenzenesulfonic acid |

| Molecular Formula | C₆H₅ClO₃S[6] | C₆H₅ClO₃S[7] | C₆H₅ClO₃S[8] |

| Molecular Weight | 192.62 g/mol [6] | 192.62 g/mol [7] | 192.62 g/mol [8] |

| CAS Number | 27886-58-4[6] | 20677-52-5[7] | 98-66-8[8] |

| Appearance | Solid | Solid | Greyish-beige flaked solid[8] |

| Melting Point | Not specified | Not specified | 67-102 °C[8][9][10] |

| Boiling Point | Not specified | Not specified | 149 °C / 22 mmHg[8][9] |

| Water Solubility | Soluble | Soluble | Soluble, may form faint turbidity[8][9] |

| pKa | Not specified | Not specified | -0.83 ± 0.50 (Predicted)[8] |

Analytical Separation and Characterization

The chemical similarity of the isomers presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) is the predominant technique for their separation and quantification, leveraging subtle differences in their polarity and interaction with a stationary phase.[11][12]

High-Performance Liquid Chromatography (HPLC) Methodology

A robust HPLC method is essential for quality control in processes where chlorobenzenesulfonic acid is a key intermediate. Mixed-mode or reverse-phase chromatography is often employed.[13][14]

Caption: General Analytical Workflow for HPLC Isomer Separation.

Experimental Protocol: Isomer Separation via HPLC

This protocol provides a validated starting point for the separation of chlorobenzenesulfonic acid isomers. Optimization may be required based on the specific analytical system and sample matrix.

Objective: To separate and quantify the ortho-, meta-, and para-isomers of chlorobenzenesulfonic acid.

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Analytical column suitable for aromatic acids (e.g., C18 reverse-phase or a mixed-mode column).[12][13]

-

Reference standards for 2-, 3-, and 4-chlorobenzenesulfonic acid.

-

HPLC-grade acetonitrile (MeCN) and water.

-

An acidic modifier, such as formic acid or phosphoric acid.[12][14]

-

Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Solutions:

-

Mobile Phase: Prepare an isocratic or gradient mobile phase. A typical starting point for reverse-phase separation is a mixture of acetonitrile and an aqueous acidic buffer (e.g., 30:70 MeCN:Water with 0.1% formic acid).[12][14] The organic content and pH can be adjusted to optimize separation.

-

Reference Standard Stock Solutions: Accurately weigh and dissolve approximately 10 mg of each isomer reference standard in separate 10 mL volumetric flasks, using the mobile phase as the diluent, to create 1 mg/mL stock solutions.

-

Working Standard Solution: Prepare a mixed working standard containing all three isomers at a known concentration (e.g., 10 µg/mL) by diluting the stock solutions with the mobile phase.

-

Test Solution: Prepare the sample to be analyzed by dissolving a known quantity in the mobile phase to achieve a concentration within the calibration range.

3. Chromatographic Conditions:

-

Column: Newcrom R1, 4.6x150 mm, 5 µm (or equivalent).[12][14]

-

Mobile Phase: Acetonitrile and water with an acid modifier (as prepared above).

-

Flow Rate: 1.0 mL/min.[11]

-

Injection Volume: 5-10 µL.

-

Detector Wavelength: 210-400 nm, selected based on the UV absorbance maximum of the analytes.[15]

-

Column Temperature: 25-30 °C.

4. System Suitability and Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the working standard solution multiple times (n=5) to verify system suitability parameters (e.g., peak resolution >1.5, theoretical plates, and peak asymmetry).

-

Once the system is deemed suitable, inject the test solutions.

-

Identify the isomer peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

-

Quantify the amount of each isomer using a calibration curve generated from a series of standard injections at different concentrations.

Industrial Significance and Isomer Management

The primary industrial driver for the production of chlorobenzenesulfonic acid is its use as a precursor to 4,4′-dichlorodiphenyl sulfone.[16] This monomer is crucial for the synthesis of high-performance polyarylene ether sulfones (e.g., PES, PSU), which are valued for their thermal stability and chemical resistance.[17]

For this application, only the 4-chlorobenzenesulfonic acid isomer leads to the desired 4,4' product. The 2- and 3-isomers are considered undesirable by-products as they form incorrect sulfone isomers that disrupt the polymer chain and degrade its properties.[16] Therefore, there is a significant industrial interest in maximizing the yield of the para isomer and managing the unwanted ortho and meta isomers.

To improve process efficiency, methods have been developed to convert the undesired 2- and 3-chlorobenzenesulfonic acids into the valuable 4-isomer. This is typically achieved through isomerization in the presence of sulfuric acid at elevated temperatures (100 to 300 °C), effectively recycling the by-products back into the main process stream.[16][17]

Conclusion

The isomers of chlorobenzenesulfonic acid provide a classic example of how subtle variations in molecular structure can have major consequences for industrial chemistry. The sulfonation of chlorobenzene, governed by the principles of electrophilic aromatic substitution, predictably favors the formation of the para isomer, which is a valuable monomer precursor. The ortho and meta isomers, while often unavoidable, are typically considered process impurities. A thorough understanding of the synthesis mechanism, coupled with robust analytical methods like HPLC for isomer separation and quantification, is essential for any research or manufacturing process involving this critical chemical intermediate. The ability to not only separate but also isomerize unwanted by-products into the desired product represents a key strategy in optimizing the efficiency and sustainability of the chemical manufacturing process.

References

-

Filo. (2025). Question: Explain the sulphonation reaction of chlorobenzene. What happe... Retrieved from [Link]

-

PubChem. (n.d.). 3-Chlorobenzene-1-sulfonic acid. Retrieved from [Link]

-

Vedantu. (n.d.). Write the equation of reaction of chlorobenzene: Sulphonation. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzene-1-sulfonic acid. Retrieved from [Link]

- Google Patents. (2011). US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone.

-

Canadian Science Publishing. (n.d.). Sulfonation and Isomerization of some Halogenobenzenesulfonic Acids. Retrieved from [Link]

-

YouTube. (2023). 4-Chlorobenzene sulfonic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Aromatic sulfonation. Part XVII: Kinetics and mechanism of the sulfonation of chlorobenzene in aqueous sulfuric acid. Retrieved from [Link]

-

Aakash Institute. (n.d.). Sulphonation of Substituted Benzene, Their Mechanisms, Practice Problems & FAQs in Chemistry. Retrieved from [Link]

-

Chegg. (n.d.). Starting with benzene as a source of aromatic compounds, how do synthesize the m-Chlorobenzenesulfonic acid?. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [Link]

-

ChemBK. (2024). p-Chlorobenzenesulfonic acid. Retrieved from [Link]

-

Study.com. (n.d.). Starting with benzene, how would you synthesize the given substance? Assume that you can separate ortho and para isomers if necessary. o-Chlorobenzene sulfonic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzenesulfinic acid. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of 4-chlorobenzenesulfonic acid. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Alkyl Sulfonic Acids. Retrieved from [Link]

-

DrugFuture. (n.d.). p-Chlorobenzenesulfonic Acid. Retrieved from [Link]

-

PubChem. (n.d.). p-Chlorobenzenesulfonic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102791679A - Method for producing 4-chlorobenzene sulphonic acid and 4,4'-dichlorodiphenylsulphone.

- Google Patents. (n.d.). Method for detecting isomers of camphorsulfonic acid or salts thereof.

-

Cheméo. (n.d.). Chemical Properties of 4-Chlorobenzenesulfonic acid (CAS 98-66-8). Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of m-Phenolsulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

SIELC Technologies. (2018). 4-Chlorobenzenesulfonic acid. Retrieved from [Link]

-

NIST. (n.d.). 4-Chlorobenzenesulfonic acid. Retrieved from [Link]

-

Simplesolve. (2025). A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes. Retrieved from [Link]

-

Capital Resin Corporation. (2023). 5 Industrial Applications for Sulfonic Acid. Retrieved from [Link]

Sources

- 1. Question: Explain the sulphonation reaction of chlorobenzene. What happe.. [askfilo.com]

- 2. Write the equation of reaction of chlorobenzene Su class 12 chemistry CBSE [vedantu.com]